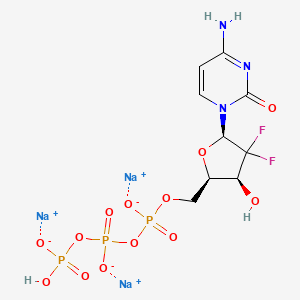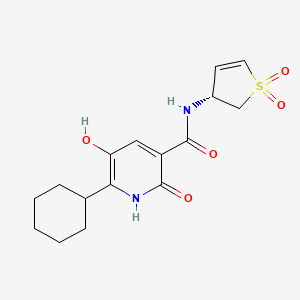
Maceneolignan A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a type of neolignan, a class of secondary metabolites found in various plant species. Neolignans are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maceneolignan A can be obtained through organic synthesis and biosynthetic methodologies. One common method involves the oxidative dimerization of phenylpropanoids . This process typically produces a mixture of enantiomers, which can be resolved using chiral high-performance liquid chromatography to achieve an enantiomeric excess greater than 99.9% .
Industrial Production Methods: Industrial production of this compound primarily relies on its extraction from natural sources, specifically the aril of Myristica fragrans . The extraction process involves the use of solvents such as methanol to isolate the compound from the plant material .
Chemical Reactions Analysis
Types of Reactions: Maceneolignan A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: Methanol and ethanol are commonly used solvents in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Maceneolignan A has a wide range of scientific research applications, including:
Mechanism of Action
Maceneolignan A exerts its effects by inhibiting the release of β-hexosaminidase and tumor necrosis factor-α in antigen-stimulated cells . This inhibition is achieved through its interaction with specific molecular targets and pathways involved in the degranulation process and inflammatory response . The exact mechanism of action is still under investigation, but the results highlight its potential as a prototype for new drugs in the treatment of allergies and inflammatory processes .
Comparison with Similar Compounds
Licarin A: A neolignan with a dihydrobenzofuran structure, known for its multi-functional biological properties.
Maceneolignan D: Another neolignan isolated from Myristica fragrans, with similar inhibitory activities on β-hexosaminidase and tumor necrosis factor-α.
Nectandrin B: A neolignan with anti-inflammatory and antioxidant properties.
Uniqueness of Maceneolignan A: this compound stands out due to its potent inhibitory effects on β-hexosaminidase and tumor necrosis factor-α, making it a valuable compound for studying allergic and inflammatory responses . Its natural occurrence in Myristica fragrans and its potential for industrial production further enhance its significance in scientific research and applications .
Properties
Molecular Formula |
C21H24O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C21H24O5/c1-6-7-13-8-15-12(2)20(26-21(15)18(9-13)25-5)14-10-16(23-3)19(22)17(11-14)24-4/h6-12,20,22H,1-5H3/b7-6+/t12-,20-/m1/s1 |
InChI Key |
LYZVPGMCGPXCQO-FVFSBHJXSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC(=C(C(=C3)OC)O)OC |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




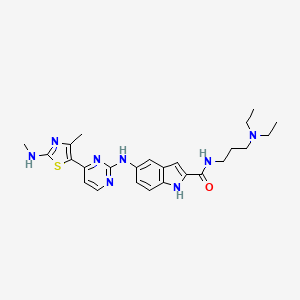


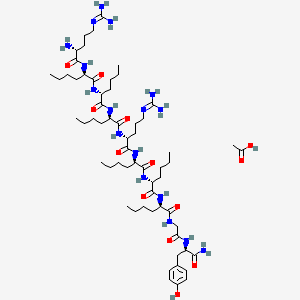

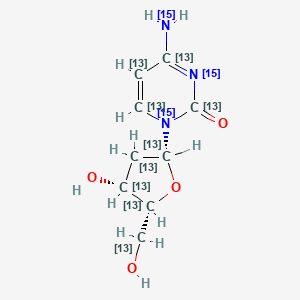
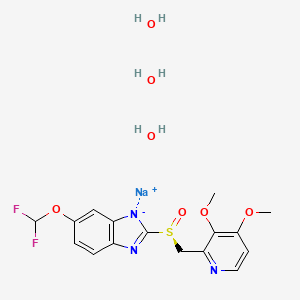
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
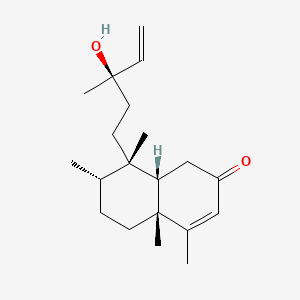
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
